molecular formula C22H13NO2S B12521609 2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-14-2

2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B12521609
CAS No.: 652138-14-2
M. Wt: 355.4 g/mol
InChI Key: LGXLVAXRTFWJSF-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that features a pyridine ring, a thiophene ring, and a naphthopyranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a thiophene derivative, followed by cyclization to form the naphthopyranone core. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like toluene or dichloromethane. The temperature and pH conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one include:

    2-Phenylpyridine: A compound with a similar pyridine structure but different substituents.

    2-(Benzo[b]thiophen-2-yl)pyridine: A compound with a similar thiophene structure but different core structure.

Uniqueness

The uniqueness of this compound lies in its combination of a pyridine ring, a thiophene ring, and a naphthopyranone core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

652138-14-2

Molecular Formula

C22H13NO2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-pyridin-3-yl-6-thiophen-3-ylbenzo[h]chromen-4-one

InChI

InChI=1S/C22H13NO2S/c24-20-11-21(14-4-3-8-23-12-14)25-22-17-6-2-1-5-16(17)18(10-19(20)22)15-7-9-26-13-15/h1-13H

InChI Key

LGXLVAXRTFWJSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CN=CC=C4)C5=CSC=C5

Origin of Product

United States

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